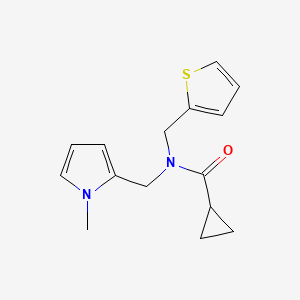

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide

Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring dual aromatic substituents: a 1-methylpyrrole methyl group and a thiophene methyl group. The cyclopropane core introduces significant ring strain, which may enhance reactivity or rigidity compared to larger carbocycles.

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-16-8-2-4-13(16)10-17(15(18)12-6-7-12)11-14-5-3-9-19-14/h2-5,8-9,12H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQWFDYNQZUFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Cyclopropanation: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the cyclopropane and the amine derivative of the pyrrole-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole or thiophene rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or thiophene rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce fully saturated derivatives.

Scientific Research Applications

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrrole and thiophene-containing biomolecules.

Mechanism of Action

The mechanism of action of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

a) Core Structure Effects

- Cyclopropane vs. In contrast, cyclopentane (as in ) or butanamide () cores offer greater flexibility, which may alter pharmacokinetic properties such as bioavailability or half-life.

- Ring Strain and Reactivity : Cyclopropane’s strain may increase susceptibility to ring-opening reactions compared to more stable analogs like cyclopentane derivatives.

b) Substituent Variations

- Replacing thiophene with pyridine (e.g., ) introduces basicity, while fluorinated substituents () enhance lipophilicity and metabolic resistance.

Data-Driven Observations

- Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~309.4) is lower than the butanamide (352.5) and cyclopentane (409.5) analogs, suggesting better compliance with Lipinski’s rules for drug-likeness.

- Synthetic Feasibility : The absence of stereocenters in the target compound (unlike ) may simplify synthesis compared to chiral analogs.

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C15H15N3O2S, with a molecular weight of 301.36 g/mol. The compound features a cyclopropanecarboxamide structure that is functionalized with pyrrole and thiophene moieties, which are known to enhance biological activity through various mechanisms.

1. GSK-3β Inhibition

Recent studies have highlighted the compound's role as a GSK-3β inhibitor. Glycogen synthase kinase 3 beta (GSK-3β) is implicated in various cellular processes, including cell proliferation and apoptosis. Inhibition of GSK-3β has therapeutic implications in neuroinflammatory diseases and cancer.

Research Findings:

A study synthesized a series of GSK-3β inhibitors based on similar structural frameworks and demonstrated that compounds with pyrrole and thiophene rings exhibited potent inhibitory effects on GSK-3β activity. The inhibition was confirmed through biochemical assays, indicating potential for anti-inflammatory applications .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Case Study:

In vitro assays showed that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a protective agent against oxidative damage.

3. Antimicrobial Properties

Another area of exploration is the compound's antimicrobial activity. Compounds containing thiophene and pyrrole are often recognized for their ability to combat various microbial strains.

Research Data:

In a screening study against common pathogens, the compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of the compound. Key modifications to consider include:

| Modification | Effect on Activity |

|---|---|

| Alteration of the thiophene ring | Can enhance binding affinity to target proteins |

| Variation in the cyclopropane substituents | May influence pharmacokinetic properties |

| Changes in the methyl group on pyrrole | Potentially affects solubility and bioavailability |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-yield preparation of this compound, and how can purity be optimized?

- Methodology :

- Step 1 : Utilize electrophilic aromatic substitution (EAS) on the pyrrole and thiophene rings, as demonstrated in heterocyclic systems (e.g., Vilsmeier-Haack formylation or metalation followed by EAS) .

- Step 2 : Employ column chromatography (e.g., dichloromethane as eluent) for purification, ensuring >98% purity, as validated by NMR and HRMS .

- Step 3 : Optimize reaction conditions (e.g., reflux in acetonitrile) to minimize byproducts, referencing protocols for analogous carboxamides .

Q. How can structural elucidation be performed using crystallographic and spectroscopic techniques?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths, angles, and dihedral angles (e.g., pyrrole-thiophene ring interactions) .

- Spectroscopy : Analyze H and C NMR shifts (e.g., δ 8.84 ppm for aromatic protons) and IR carbonyl stretches (~1680 cm) to confirm functional groups .

- HRMS : Validate molecular weight with <0.5 ppm error (e.g., observed 327.1522 vs. calculated 327.1526) .

Q. What are the critical parameters for assessing compound stability during storage?

- Methodology :

- Degradation monitoring : Use HPLC to detect impurities (e.g., oxidation byproducts) under accelerated storage conditions (40°C/75% RH) .

- Handling protocols : Store at -20°C in inert atmospheres to prevent hydrolysis of the cyclopropane carboxamide group .

Advanced Research Questions

Q. How can computational modeling predict metabolic interactions and aldehyde oxidase (AO) selectivity?

- Methodology :

- Docking studies : Use molecular dynamics (MD) to simulate binding to AO active sites, focusing on the thiophene-pyrrole scaffold’s electron-rich regions .

- Metabolite prediction : Apply density functional theory (DFT) to identify sites for oxidation (e.g., cyclopropane ring) or glucuronidation .

- Validation : Compare computational results with in vitro microsomal assays (e.g., human liver microsomes) .

Q. How should researchers resolve discrepancies in crystallographic data, such as unexpected intramolecular interactions?

- Methodology :

- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals or high-resolution data .

- Hydrogen bonding analysis : Use WinGX to map weak interactions (e.g., C–H⋯O/S) and assign graph-set motifs (e.g., S(6) rings) .

- Validation : Cross-check with analogous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to confirm dihedral angle deviations .

Q. What experimental approaches can elucidate the compound’s supramolecular behavior in solid-state packing?

- Methodology :

- Crystal engineering : Co-crystallize with coformers (e.g., carboxylic acids) to study π-π stacking and van der Waals interactions .

- Thermal analysis : Perform DSC/TGA to correlate packing density with melting points (e.g., sharp endotherm at ~397 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.